Adenosine 5'-diphosphate
Description
Fundamental Role in Cellular Bioenergetics and Energy Transduction
Adenosine (B11128) 5'-diphosphate is at the heart of cellular energy metabolism, primarily through its role in the ATP-ADP cycle. This cycle is the principal mechanism for supplying the energy required for biological work. wikipedia.org When a cell needs energy, a phosphate (B84403) group is cleaved from an ATP molecule, releasing a significant amount of energy and converting ATP into ADP. proprep.com This liberated energy fuels a multitude of cellular activities, including muscle contraction, nerve impulse propagation, and the synthesis of complex molecules. myskinrecipes.com
The process of converting the chemical energy stored in molecules into a usable form for cellular work is known as energy transduction. nih.gov ADP is a key player in this process. In cellular respiration and photosynthesis, the energy derived from the breakdown of nutrients like glucose is used to re-phosphorylate ADP back into ATP. ontosight.ai This regeneration of ATP, primarily through oxidative phosphorylation in mitochondria and photophosphorylation in chloroplasts, ensures a constant supply of the cell's energy currency. britannica.comquora.com The ratio of ATP to ADP within a cell serves as a critical indicator of its energetic state, influencing various metabolic pathways to maintain a balance between energy production and consumption. ontosight.ai
Interconversion Dynamics within the Adenine (B156593) Nucleotide Pool (ATP/ADP/AMP)
The adenine nucleotide pool, consisting of ATP, ADP, and AMP, exists in a dynamic equilibrium that is crucial for cellular function. nih.govnih.gov The relative concentrations of these molecules are tightly regulated to meet the cell's energy demands. The primary reactions governing this interconversion are:
ATP Hydrolysis: ATP + H₂O → ADP + Pi (inorganic phosphate) + Energy
ATP Synthesis: ADP + Pi + Energy → ATP
Adenylate Kinase Reaction: 2 ADP ↔ ATP + AMP stackexchange.comnih.gov
The enzyme ATP synthase is a major catalyst in the production of ATP from ADP and inorganic phosphate, driven by the proton motive force generated during cellular respiration. quora.comaatbio.com Conversely, when ATP is hydrolyzed to ADP, it releases energy for cellular processes. libretexts.org
The third member of the pool, adenosine monophosphate (AMP), is primarily formed from ADP through the action of the enzyme adenylate kinase when ADP levels rise. stackexchange.com This reaction helps to maintain the ATP/ADP ratio. When the cell is in a high-energy state, ATP levels are high, and ADP and AMP levels are low. Conversely, during periods of high energy demand, ATP is consumed, leading to an increase in ADP and subsequently AMP. This shift in the ATP/ADP/AMP ratio acts as a sensitive sensor of the cell's energy status, activating signaling pathways like the AMP-activated protein kinase (AMPK) system to stimulate energy production and inhibit energy-consuming processes. The regulation of the total size of the adenine nucleotide pool within cellular compartments like mitochondria is also a key aspect of metabolic control. nih.gov
Table 1: Key Enzymes in Adenine Nucleotide Interconversion
| Enzyme | Reaction Catalyzed | Function |
| ATP Synthase | ADP + Pi → ATP | Synthesizes ATP from ADP and inorganic phosphate, primarily during oxidative phosphorylation. quora.comaatbio.com |
| Adenylate Kinase | 2 ADP ↔ ATP + AMP | Interconverts ADP with ATP and AMP, helping to maintain energy homeostasis. stackexchange.comnih.gov |
| Kinases | ATP + Substrate → ADP + Phosphorylated Substrate | Transfer a phosphate group from ATP to a substrate, a common mechanism in signal transduction. wikipedia.orgreddit.com |
Table 2: Relative Cellular Concentrations of Adenine Nucleotides
| Nucleotide | Typical Relative Concentration | Significance |
| ATP | High | Represents a "fully charged" energy state in the cell. |
| ADP | Moderate | Acts as the immediate precursor for ATP synthesis and a product of ATP hydrolysis. proprep.com |
| AMP | Low | Serves as a sensitive indicator of a low-energy state, activating energy-producing pathways. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWYTFMLZFPYCI-KQYNXXCUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O10P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883210 | |
| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
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Molecular Weight |
427.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
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CAS No. |
58-64-0 | |
| Record name | 5′-ADP | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Adenosine diphosphate | |
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| Record name | Adenosine disphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16833 | |
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| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Adenosine 5′-(trihydrogen diphosphate) | |
| Source | EPA DSSTox | |
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| Record name | Adenosine 5'-(trihydrogen diphosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.356 | |
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| Record name | ADENOSINE DIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61D2G4IYVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | ADP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001341 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Adenosine 5 Diphosphate in Cellular Energy Metabolism and Regulation
Adenosine (B11128) 5'-diphosphate as a Substrate for Adenosine 5'-triphosphate Synthesis
Adenosine 5'-diphosphate (ADP) is a nucleotide composed of adenine (B156593), a ribose sugar, and two phosphate (B84403) groups. wikipedia.orgnumberanalytics.com It is the lower-energy counterpart to Adenosine 5'-triphosphate (ATP), which contains three phosphate groups and is often called the "energy currency" of the cell. wikipedia.orgnumberanalytics.comcreative-proteomics.com The conversion between ADP and ATP is the fundamental mechanism of energy transfer in biological systems. numberanalytics.com
The synthesis of ATP from ADP and inorganic phosphate (Pi) is an endergonic process that requires an input of energy. This reaction, ADP + Pi → ATP, is powered by cellular processes that release energy, such as the breakdown of food molecules. wikipedia.org In humans, this primarily occurs through cellular respiration, while plants utilize energy from sunlight via photosynthesis. wikipedia.org The hydrolysis of ATP back to ADP and Pi is an exergonic reaction, releasing approximately 30.5 kJ/mol (7.3 kcal/mol) of energy that the cell harnesses to fuel a vast array of biological activities. wikipedia.orgcreative-proteomics.comdoubtnut.com Thus, ADP serves as the direct precursor for the continual regeneration of ATP, linking energy-releasing pathways with energy-consuming cellular work. wikipedia.orgcreative-proteomics.com
Mechanisms of Oxidative Phosphorylation and Adenosine 5'-triphosphate Generation
Oxidative phosphorylation is the primary metabolic pathway in aerobic organisms for producing ATP. wikipedia.org It takes place within the mitochondria and involves two closely linked components: the electron transport chain and chemiosmosis. wikipedia.org This process efficiently converts the chemical energy stored in molecules like glucose into a usable form by phosphorylating ADP to ATP. wikipedia.orglibretexts.org
Role of this compound in the Electron Transport Chain and Proton Motive Force
The electron transport chain (ETC) is a series of protein complexes embedded in the inner mitochondrial membrane. libretexts.orgwikipedia.org It facilitates the transfer of electrons from donors like NADH and FADH2 to a final electron acceptor, molecular oxygen. wikipedia.orgnih.gov This electron flow is a highly exergonic process. wikipedia.org The energy released is used by the protein complexes (I, III, and IV) to pump protons (H+) from the mitochondrial matrix into the intermembrane space. libretexts.orgwikipedia.orgtaylorandfrancis.com
This pumping action establishes an electrochemical gradient, known as the proton motive force (PMF), across the inner mitochondrial membrane. taylorandfrancis.comfiveable.me The PMF consists of two components: a chemical gradient (a difference in pH) and an electrical gradient (a membrane potential). fiveable.mebasicmedicalkey.com ADP's role here is indirect but crucial. The availability of ADP for ATP synthesis allows the ATP synthase to utilize the PMF. As protons flow back into the matrix through ATP synthase to drive ATP production, the PMF is dissipated. fiveable.menih.gov A decrease in the PMF signals the ETC to increase its rate of electron transport and proton pumping to restore the gradient. nih.gov This coupling ensures that the rate of the ETC is tightly matched to the cell's demand for ATP, as signaled by the availability of ADP. basicmedicalkey.com
Adenosine 5'-triphosphate Synthase Function and Regulation by this compound
ATP synthase, also known as Complex V, is the enzyme that synthesizes ATP during oxidative phosphorylation. wikipedia.org It is a molecular motor that couples the movement of protons down their electrochemical gradient to the phosphorylation of ADP. wikipedia.orgcreative-diagnostics.com The enzyme has two main domains: the F_O portion, which is embedded in the inner mitochondrial membrane and forms a proton channel, and the F_1 portion, which protrudes into the mitochondrial matrix and contains the catalytic sites for ATP synthesis. nih.gov
The flow of protons through the F_O domain causes the rotation of a central stalk within the F_1 domain. nih.gov This rotation induces conformational changes in the catalytic subunits of F_1, which cycle through three states: one that binds ADP and Pi, one that catalyzes the formation of ATP, and one that releases the newly synthesized ATP. nih.gov
The concentration of ADP is a key regulator of ATP synthase activity. creative-proteomics.com When cellular energy consumption is high, ATP is hydrolyzed to ADP, leading to an increase in the ADP concentration. creative-proteomics.com This elevated ADP level enhances the activity of ATP synthase, stimulating more ATP production. creative-proteomics.com Conversely, when energy demand is low and ATP levels are high, the concentration of ADP decreases, slowing down ATP synthase. creative-proteomics.com Furthermore, under conditions of a low proton motive force, an ADP molecule can remain tightly bound to a catalytic site without inorganic phosphate, forming an inactive complex that inhibits wasteful ATP hydrolysis. cam.ac.ukresearchgate.net This regulatory mechanism ensures that ATP is produced only when needed and prevents the futile breakdown of ATP when energy is scarce. researchgate.net
Kinetic Regulation of Oxidative Phosphorylation by Cytosolic this compound Concentration
The rate of mitochondrial oxidative phosphorylation is highly sensitive to the concentration of ADP in the cytosol. creative-diagnostics.com Cytosolic ADP acts as a primary signal that communicates the cell's energy demand to the mitochondria. nih.gov When cellular activities like muscle contraction increase, ATP is consumed, leading to a rise in cytosolic ADP levels. This ADP is then transported into the mitochondrial matrix, where it becomes a substrate for ATP synthase. creative-diagnostics.com
Research has shown that the relationship between cytosolic ADP concentration and the rate of oxidative phosphorylation is not a simple first-order reaction as previously assumed. nih.gov Instead, the signal transduction function appears to be at least second order with respect to ADP concentration. nih.gov This means that mitochondria exhibit an amplified sensitivity to changes in cytosolic ADP, allowing for a robust response to even small fluctuations in the cell's energy state. nih.gov
The apparent Michaelis constant (K_m) for ADP, which reflects the ADP concentration needed for half-maximal respiration rate, is a key parameter in assessing mitochondrial sensitivity. plos.org Studies have demonstrated that this value can vary depending on the substrate being oxidized and the tissue type. For instance, in mouse skeletal muscle, the K_0.5ADP (the ADP concentration for half-maximal oxidative phosphorylation rate) was found to range from 2.3 µM to 11.9 µM, correlating with the oxidative capacity of different substrates. nih.gov This kinetic regulation by ADP ensures that ATP production is tightly coupled to ATP consumption, maintaining cellular energy homeostasis. nih.govwashington.edu
Substrate-Level Phosphorylation Pathways Utilizing this compound
Substrate-level phosphorylation is a metabolic reaction that produces ATP by the direct transfer of a phosphate group from a high-energy substrate to ADP. wikipedia.orgnumberanalytics.com Unlike oxidative phosphorylation, this process does not involve an electron transport chain or oxygen. wikipedia.orgfiveable.me It provides a quicker, though less efficient, source of ATP and occurs in the cytoplasm during glycolysis and within the mitochondria during the citric acid cycle. wikipedia.orgtutorchase.com
Key reactions involving substrate-level phosphorylation include:
Glycolysis: In the payoff phase of glycolysis, two key steps generate ATP. First, the enzyme phosphoglycerate kinase catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate to ADP, forming ATP and 3-phosphoglycerate. wikipedia.orgfiveable.me Second, pyruvate (B1213749) kinase facilitates the transfer of a phosphate from phosphoenolpyruvate (B93156) to ADP, yielding ATP and pyruvate. wikipedia.orgfiveable.me For each molecule of glucose, these steps produce a net gain of two ATP molecules. taylorandfrancis.com
Citric Acid Cycle: Within the mitochondrial matrix, the enzyme succinyl-CoA synthetase converts succinyl-CoA to succinate. wikipedia.org This reaction is coupled to the phosphorylation of guanosine (B1672433) diphosphate (B83284) (GDP) to guanosine triphosphate (GTP). GTP can then readily transfer its terminal phosphate group to ADP to form ATP. wikipedia.orgfiveable.me
Other Mechanisms: In muscle cells, a rapid burst of ATP can be generated by transferring a phosphate group from creatine (B1669601) phosphate to ADP, a reaction catalyzed by creatine kinase. creative-proteomics.com
These pathways are crucial for ATP production in cells lacking mitochondria, such as erythrocytes, and under anaerobic conditions, like in intensely exercising muscle. wikipedia.org
Mitochondrial Adenine Nucleotide Transport Mechanisms
For oxidative phosphorylation to occur, ADP from the cytosol must enter the mitochondrial matrix, and the newly synthesized ATP must be exported back to the cytosol. mdpi.comresearchgate.net This crucial exchange is mediated by the Adenine Nucleotide Translocase (ANT) , also known as the ADP/ATP carrier protein (AAC). wikipedia.orgoatext.com The ANT is the most abundant protein in the inner mitochondrial membrane, highlighting its importance. wikipedia.orgresearchgate.net
The ANT functions as an antiporter, coupling the transport of one molecule of ADP into the matrix with the export of one molecule of ATP out of the matrix in a 1:1 ratio. wikipedia.org This transport process is electrogenic because at physiological pH, ATP carries a charge of -4, while ADP carries a charge of -3. The transport of ATP out and ADP in results in the net movement of one negative charge out of the matrix. nih.gov This exchange is driven by the membrane potential component of the proton motive force, which makes the outside of the inner membrane positive relative to the matrix, thus favoring the export of the more negatively charged ATP. nih.gov
Humans have four distinct ANT isoforms, encoded by different genes, with tissue-specific expression patterns that reflect the varying metabolic demands of different cell types. mdpi.comoatext.come-dmj.org The activity of the ANT is a critical control point for oxidative phosphorylation, as it directly regulates the supply of ADP to the ATP synthase. e-dmj.org
Table 1: Human Adenine Nucleotide Translocase (ANT) Isoforms and Their Primary Expression
| Isoform | Gene Name | Primary Tissue Expression |
|---|---|---|
| ANT1 | SLC25A4 | Heart, skeletal muscle, brain (non-dividing, terminally differentiated tissues) mdpi.comoatext.come-dmj.org |
| ANT2 | SLC25A5 | Liver, kidney, lymphoid cells (proliferating and regenerating tissues) mdpi.comoatext.come-dmj.org |
| ANT3 | SLC25A6 | Ubiquitously expressed at low levels oatext.come-dmj.org |
| ANT4 | SLC25A31 | Testis, liver, undifferentiated embryonic stem cells mdpi.comoatext.come-dmj.org |
Structure and Function of the Adenosine Nucleotide Translocase (ANT)/Adenosine 5'-diphosphate/Adenosine 5'-triphosphate Carrier
The Adenosine Nucleotide Translocase (ANT), also known as the ADP/ATP carrier, is a vital protein embedded in the inner mitochondrial membrane. wikipedia.orgmdpi.com It is, in fact, the most abundant protein in this membrane, highlighting its critical role in cellular energy metabolism. wikipedia.org Structurally, the ANT is a monomeric protein with a molecular mass of approximately 30 kDa. wikipedia.org It consists of 297 residues that form six transmembrane α-helices, creating a barrel-like structure with a deep, cone-shaped depression accessible from the cytoplasm for substrate binding. wikipedia.org This protein belongs to the mitochondrial carrier family and is characterized by a tripartite repeat of about 100 amino acids. mdpi.com Topologically, its N- and C-termini face the intermembrane space, and it possesses two cytosolic loops and three matrix-facing hydrophilic loops that are sites for protein interaction and modification. mdpi.com
Functionally, the ANT is the gatekeeper of cellular energy flow, responsible for the one-to-one, reversible exchange of this compound (ADP) from the cytoplasm for adenosine 5'-triphosphate (ATP) from the mitochondrial matrix. wikipedia.orgmdpi.com This transport is crucial for supplying the rest of the cell with ATP, the primary energy currency, which is synthesized within the mitochondria via oxidative phosphorylation. wikipedia.org The imported ADP serves as a key substrate for the F1Fo-ATP synthase, ensuring the continuous production of ATP. mdpi.com Given that a human can cycle through their body weight in ATP daily, the ANT's role in facilitating this exchange is of immense metabolic importance. wikipedia.org
There are four known isoforms of ANT in humans (ANT1, ANT2, ANT3, and ANT4), each with a distinct tissue-specific expression pattern that reflects the energy demands and proliferative state of the tissue. nih.gove-dmj.org
ANT1: Predominantly found in tissues with high energy demands and low proliferative capacity, such as the heart, skeletal muscle, and brain. mdpi.come-dmj.org Its expression is induced during the differentiation of myoblasts. researchgate.net
ANT2: Typically expressed in undifferentiated, proliferating, or regenerating cells and tissues like the liver and kidneys. mdpi.com Its expression is considered a marker for cell proliferation. mdpi.com
ANT3: Ubiquitously expressed in various tissues. e-dmj.orgresearchgate.net
ANT4: Found in the liver, testis, and undifferentiated embryonic stem cells. e-dmj.org
This differential expression allows for the fine-tuning of cellular bioenergetics to meet specific tissue requirements. mdpi.com
Biophysical Mechanisms of this compound Import and Adenosine 5'-triphosphate Export
The transport of ADP and ATP across the inner mitochondrial membrane by the Adenosine Nucleotide Translocase (ANT) is a highly specific and regulated process. The carrier operates via a "ping-pong" kinetic mechanism, which means that the import and export steps occur consecutively, not simultaneously. cam.ac.uk This model is consistent with the finding that the ANT functions as a monomer with a single substrate binding site. cam.ac.uk The transport cycle involves the carrier alternating between two main conformational states. cam.ac.uk
The process can be conceptualized as a gated pore mechanism. mdpi.com In this model, the binding of a substrate (either ADP or ATP) to the single binding site, which is accessible from one side of the membrane, induces a conformational change in the protein. This change reorients the binding site to face the opposite side of the membrane, allowing for the release of the bound nucleotide. The carrier then binds a new nucleotide from this side to initiate the transport back.
The exchange is electrogenic, meaning it involves a net movement of charge across the membrane. At physiological pH, ADP carries three negative charges (ADP³⁻), while ATP carries four (ATP⁴⁻). mdpi.comresearchgate.net The exchange of cytosolic ADP³⁻ for mitochondrial ATP⁴⁻ results in the net export of one negative charge from the matrix. This process is driven by the mitochondrial membrane potential. researchgate.net
Factors Modulating Mitochondrial Adenine Nucleotide Transport (e.g., Concentration Gradients, Membrane Potential, pH)
The transport of adenine nucleotides by the ANT is tightly regulated by several factors to ensure that the cell's energy needs are met efficiently.
| Modulating Factor | Description of its Effect on ANT Activity |
| Concentration Gradients | The directionality of transport is governed by the relative concentrations of ADP and ATP in the mitochondrial matrix and the cytoplasm. wikipedia.org High cytosolic ADP levels and high matrix ATP levels favor the import of ADP and export of ATP. |
| Membrane Potential | The large negative membrane potential across the inner mitochondrial membrane (approximately -180mV) is a primary driving force for the export of the more negatively charged ATP⁴⁻ in exchange for ADP³⁻. researchgate.net This electrogenic exchange helps maintain the high ATP/ADP ratio in the cytosol that is crucial for many metabolic processes. researchgate.net About a quarter of the energy from the respiratory chain is used to maintain this membrane potential, which is partially consumed by the ANT-mediated exchange. mdpi.com |
| pH | The charge of ADP and ATP is pH-dependent. Changes in the pH of the mitochondrial matrix or the intermembrane space can alter the charge of the nucleotides and thereby influence the transport kinetics. |
| Divalent Cations | The ANT transports the free forms of ADP and ATP, not those bound to magnesium (Mg²⁺) or calcium (Ca²⁺). wikipedia.org Therefore, the concentration of these chelating cations can influence the availability of substrates for the transporter. |
| Specific Ligands | Certain naturally occurring compounds can act as powerful inhibitors of the ANT, providing insights into its mechanism. Atractyloside and carboxyatractyloside (B560681) bind to the carrier when it is in its outward-facing conformation, preventing ADP from binding. mdpi.comresearchgate.net Conversely, bongkrekic acid binds to the inward-facing conformation, trapping ATP in the matrix. mdpi.comresearchgate.net |
| Oxidative Stress | Oxidative stress can lead to the cross-linking of specific cysteine residues on the matrix-facing loops of the ANT. researchgate.net This modification inhibits the binding of ADP, thereby impairing the transporter's function. researchgate.net |
This compound in Cellular Energy Homeostasis
This compound (ADP) is a central molecule in maintaining cellular energy homeostasis. caymanchem.comfiveable.me The relative ratio of ATP to ADP within a cell is a critical indicator of its energetic state and serves as a key regulatory signal for metabolism. fiveable.me
When a cell consumes energy, ATP is hydrolyzed to ADP and inorganic phosphate, releasing energy to power cellular activities. wikipedia.org This leads to an increase in the concentration of ADP. A high ADP/ATP ratio signals a low energy state, stimulating metabolic pathways that generate ATP, such as glycolysis and oxidative phosphorylation. fiveable.me This feedback mechanism ensures that ATP production is ramped up to meet the cell's energy demands. fiveable.me
Conversely, when ATP levels are high and ADP levels are low, the high ATP/ADP ratio indicates a high energy state. This signals that the cell has sufficient energy, leading to the inhibition of ATP-producing pathways and the promotion of energy-storing processes. fiveable.me This dynamic regulation based on the ADP/ATP ratio is fundamental for maintaining a stable energy balance within the cell. fiveable.me
The constant cycling between ADP and ATP is essential for life. fiveable.me ADP is re-phosphorylated to ATP primarily through oxidative phosphorylation in the mitochondria in aerobic organisms. fiveable.mewikipedia.org This process is driven by the proton gradient established by the electron transport chain. fiveable.me In plants, photophosphorylation serves a similar purpose, using energy from sunlight to convert ADP to ATP. wikipedia.org The continuous supply of ADP to the mitochondria, facilitated by the ANT, is therefore essential for sustaining the high rate of ATP synthesis required by the cell. e-dmj.org
Adenosine 5 Diphosphate in Cellular Signaling and Communication
Extracellular Adenosine (B11128) 5'-diphosphate and Purinergic Receptor Systems
Extracellular ADP is a key player in purinergic signaling, a form of cell-to-cell communication mediated by purine (B94841) nucleotides and nucleosides like adenosine and ATP. wikipedia.orgnih.gov When released into the extracellular space, for instance from dense granules of activated platelets, ADP binds to and activates specific purinergic receptors on the cell surface, initiating a cascade of intracellular events. biodatacorp.comfrontiersin.org
Classification and Distribution of Purinergic Receptors (P1 and P2)
Purinergic receptors are broadly classified into two main families: P1 and P2 receptors. wikipedia.orgnih.govwikipedia.org This initial distinction was based on their preferential activation by either adenosine (P1 receptors) or by ATP and ADP (P2 receptors). nih.govwikipedia.org
P1 Receptors: These are G protein-coupled receptors (GPCRs) that are preferentially activated by adenosine. frontiersin.orgwikipedia.org They are further divided into four subtypes: A1, A2A, A2B, and A3. nih.gov P1 receptors are widely distributed throughout the body, including in the brain, heart, and kidneys. wikipedia.org Functionally, A1 and A3 receptors are typically coupled to inhibitory G proteins (Gi), leading to a decrease in cyclic AMP (cAMP) levels, while A2A and A2B receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase cAMP levels. nih.govfrontiersin.org
P2 Receptors: This family is more diverse and is activated by nucleotides such as ATP and ADP. nih.govwikipedia.org P2 receptors are subdivided into two main classes based on their structure and signaling mechanisms: P2X receptors, which are ligand-gated ion channels, and P2Y receptors, which are G protein-coupled receptors. wikipedia.orgwikipedia.org These receptors are found in almost all mammalian tissues and are involved in a wide array of physiological processes. wikipedia.org
| Receptor Family | Primary Ligand | Subfamilies/Subtypes | Primary Signaling Mechanism |
| P1 Receptors | Adenosine | A1, A2A, A2B, A3 | G protein-coupled |
| P2 Receptors | ATP, ADP | P2X (P2X1-7), P2Y (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, P2Y14) | P2X: Ligand-gated ion channels; P2Y: G protein-coupled |
Specificity and Functional Roles of P2Y Receptor Subtypes (P2Y1, P2Y12, P2Y13)
The P2Y receptor family consists of eight mammalian subtypes, which are categorized into two subfamilies based on their G protein coupling. guidetopharmacology.orgfrontiersin.org The P2Y1, P2Y12, and P2Y13 receptors are all activated by ADP. oncotarget.com
P2Y1 Receptor: This receptor is coupled to Gq/11 proteins. guidetopharmacology.orgfrontiersin.org Upon activation by ADP, it stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). guidetopharmacology.org This cascade results in the mobilization of calcium from intracellular stores. guidetopharmacology.orgfrontiersin.org The P2Y1 receptor is crucial for initiating platelet shape change and transient, reversible platelet aggregation. wikipedia.orgnih.gov It is widely expressed and also plays roles in vasodilation and neuromodulation. nih.gov
P2Y12 Receptor: The P2Y12 receptor is coupled to Gi proteins. guidetopharmacology.orgnih.gov Its activation by ADP leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. biodatacorp.comfrontiersin.org Lowering cAMP levels removes a key inhibitory signal for platelet activation. biodatacorp.com The P2Y12 receptor is essential for the amplification and stabilization of the platelet aggregation response, leading to sustained and irreversible aggregation. wikipedia.orgnih.gov This receptor is a major target for antiplatelet drugs. guidetopharmacology.org
P2Y13 Receptor: Similar to P2Y12, the P2Y13 receptor is also coupled to Gi proteins and is activated by ADP. guidetopharmacology.orgoncotarget.com It is expressed in immune and neuronal cells. nih.gov While its role in platelets is less defined than that of P2Y1 and P2Y12, it is understood to be involved in various physiological processes.
| P2Y Subtype | G Protein Coupling | Primary Second Messenger Pathway | Key Functions in Platelets |
| P2Y1 | Gq/11 | ↑ Phospholipase C, ↑ Intracellular Ca2+ | Initiates platelet shape change and transient aggregation. wikipedia.orgnih.gov |
| P2Y12 | Gi | ↓ Adenylyl Cyclase, ↓ cAMP | Amplifies and sustains platelet aggregation. wikipedia.orgnih.gov |
| P2Y13 | Gi | ↓ Adenylyl Cyclase, ↓ cAMP | Role in platelets is under investigation; expressed in immune and neuronal cells. nih.gov |
Functional Characteristics of P2X Receptor Subtypes (P2X1)
The P2X receptor family comprises seven subtypes (P2X1-7) that form ligand-gated ion channels. nih.govbiorxiv.org These receptors are trimers, and upon binding their ligand, primarily ATP, they open a channel permeable to cations, including Na+, K+, and Ca2+. nih.govuea.ac.uk
Adenosine 5'-diphosphate-Induced Platelet Activation and Aggregation
ADP is a key agonist in platelet activation, a process central to hemostasis and thrombosis. researchgate.netnih.gov Its release from injured cells and activated platelets triggers a cascade of events that leads to the formation of a platelet plug. biodatacorp.com
Cellular Responses Mediated by this compound in Platelets (e.g., Shape Change, Granule Release)
Upon binding to its receptors on the platelet surface, ADP initiates a series of distinct cellular responses:
Shape Change: One of the initial responses to ADP is a dramatic change in platelet morphology from a discoid to a spherical shape with the extension of long, filamentous protrusions called filopodia. wiley.compnas.org This process is primarily mediated by the activation of the P2Y1 receptor and the subsequent rise in intracellular calcium. frontiersin.orgnih.gov
Granule Release: ADP stimulation, particularly at higher concentrations, triggers the secretion of the contents of platelet storage granules (α-granules and dense granules). researchgate.netmdpi.com This release is a crucial amplification step, as the secreted molecules, including more ADP and ATP from dense granules, recruit and activate additional platelets. frontiersin.orgmdpi.com
Calcium Mobilization: ADP induces a significant increase in intracellular calcium concentration through both release from internal stores (mediated by P2Y1) and influx from the extracellular environment (partially mediated by P2X1). researchgate.netnih.gov
Thromboxane (B8750289) A2 Generation: ADP can stimulate the synthesis and release of thromboxane A2 (TxA2), another potent platelet agonist that further amplifies the activation signal. wiley.com
Synergistic Activation and Interplay of P2Y1 and P2Y12 Receptors in Platelet Responses
The full and robust aggregation of platelets in response to ADP requires the simultaneous activation and cooperation of both P2Y1 and P2Y12 receptors. nih.govwiley.compnas.org Neither receptor alone is sufficient to induce a complete and irreversible aggregation response. pnas.org
The interplay between these two receptors is a classic example of signaling synergy:
The P2Y1 receptor , through Gq signaling, initiates the platelet response by causing shape change and a transient rise in intracellular calcium. frontiersin.orgnih.gov
The P2Y12 receptor , via Gi signaling, inhibits adenylyl cyclase, leading to a decrease in cAMP levels. biodatacorp.comfrontiersin.org This action removes an important brake on platelet activation and is critical for amplifying and sustaining the aggregation process, ultimately leading to the formation of a stable thrombus. wikipedia.orgnih.gov
Studies have shown that the inhibition of either the P2Y1 or the P2Y12 receptor is sufficient to block ADP-induced platelet aggregation, highlighting their interdependent roles. pnas.org This co-activation mechanism ensures a tightly regulated and potent platelet response at sites of vascular injury. nih.gov The P2Y12 receptor's signaling is also crucial for the sustained activation of the integrin αIIbβ3, the receptor responsible for the fibrinogen-mediated cross-linking of platelets during aggregation. frontiersin.org
Intracellular Signal Transduction Cascades in Platelet Activation
This compound (ADP) is a critical signaling molecule that orchestrates platelet activation, a process essential for hemostasis. Its effects are mediated through a complex and coordinated series of intracellular signal transduction cascades initiated by its binding to specific receptors on the platelet surface. Full platelet activation in response to ADP requires the synergistic action of two distinct G-protein coupled receptors (GPCRs): P2Y1 and P2Y12. nih.govnih.gov
G-Protein Coupling and Downstream Effectors The P2Y1 and P2Y12 receptors couple to different families of heterotrimeric G-proteins, triggering divergent yet complementary signaling pathways. The P2Y1 receptor is coupled to the Gq family of G-proteins, while the P2Y12 receptor is coupled to the Gi family. nih.govresearchgate.netnih.gov The simultaneous engagement of both Gq and Gi pathways is essential for robust platelet aggregation. nih.gov
Phospholipase C and Calcium Mobilization: Activation of the P2Y1 receptor leads to the Gq-mediated activation of Phospholipase C (PLC). nih.govnih.gov PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, to generate two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 diffuses into the cytoplasm and binds to its receptors on the platelet's dense tubular system, which is the primary intracellular calcium store. nih.govpnas.org This binding event triggers the rapid release of stored Ca2+ into the cytosol, a process known as calcium mobilization. nih.govpnas.org The resulting increase in intracellular calcium concentration is a pivotal signal for initiating platelet shape change and facilitating the early, reversible phase of aggregation. nih.gov
Adenylyl Cyclase Inhibition: Concurrently, ADP binding to the P2Y12 receptor activates Gi proteins. The α-subunit of the activated Gi protein directly inhibits the enzyme adenylyl cyclase. nih.govnih.gov This inhibition leads to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP), a potent inhibitor of platelet activation. nih.gov By lowering cAMP levels, the P2Y12 pathway effectively removes a key brake on platelet activation, thereby promoting a pro-aggregatory state.
Phosphoinositide 3-Kinase (PI3K): The P2Y12-Gi pathway also activates Phosphoinositide 3-Kinase (PI3K), primarily through the Gβγ subunits of the dissociated Gi protein. nih.gov Activation of the PI3K/Akt signaling pathway is crucial for amplifying and sustaining platelet responses. researchgate.netimrpress.com This pathway reinforces integrin activation, which is necessary for stable platelet aggregation, and contributes to the irreversible phase of thrombus formation. mdpi.comnih.gov
This dual-receptor system ensures a tightly controlled but powerful response, where the P2Y1 pathway initiates the activation and the P2Y12 pathway provides the necessary amplification and stabilization for the formation of a stable platelet plug.
Table 1: ADP Receptor Signaling Pathways in Platelets
| Receptor | G-Protein | Key Effector Enzyme | Primary Second Messenger(s) / Effect | Cellular Response |
|---|---|---|---|---|
| P2Y1 | Gq | Phospholipase C (PLC) | Inositol Trisphosphate (IP3), Diacylglycerol (DAG) | Calcium mobilization, platelet shape change, transient aggregation |
| P2Y12 | Gi | Adenylyl Cyclase (Inhibition) | Decreased cyclic AMP (cAMP) | Amplification of aggregation, stabilization of thrombus |
| P2Y12 | Gi | Phosphoinositide 3-Kinase (PI3K) | Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) | Sustained integrin activation, irreversible aggregation |
This compound-Ribosylation as a Post-Translational Modification
Beyond its role as an extracellular signaling molecule, the this compound (ADP) structural motif is central to a critical intracellular process known as ADP-ribosylation. This is a post-translational modification where the ADP-ribose moiety is enzymatically transferred from a donor molecule to an acceptor protein. nih.gov The primary substrate and donor of the ADP-ribose unit is not free ADP, but rather Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). nih.govuni-konstanz.de This modification can involve the transfer of a single ADP-ribose unit (mono-ADP-ribosylation) or the assembly of long, branched chains of ADP-ribose units, a process termed poly(ADP-ribosylation) or PARylation. nih.gov
Poly(this compound-Ribose) Polymerase (PARP) System and Catalysis
The synthesis of poly(ADP-ribose) (PAR) is catalyzed by a family of enzymes known as Poly(ADP-ribose) Polymerases, or PARPs. nih.gov The most abundant and well-characterized member, PARP1, acts as a crucial sensor of DNA damage. nih.govnih.gov The PARP1 enzyme contains DNA-binding domains that recognize and bind to single- and double-strand breaks in DNA. wikipedia.org This binding event triggers a conformational change in the enzyme, activating its catalytic domain. wikipedia.org Once activated, PARP1 uses NAD+ as a substrate to sequentially add ADP-ribose units onto acceptor proteins, including itself (automodification) and other nuclear proteins like histones. nih.govnih.gov This catalytic process involves the cleavage of the bond between nicotinamide and ribose in NAD+, with the subsequent formation of an O-glycosidic bond between the ribose units to elongate the PAR chain. mdpi.com
Nicotinamide Adenine Dinucleotide (NAD+) as Substrate in Poly(this compound-Ribosylation)
Nicotinamide Adenine Dinucleotide (NAD+) is the sole substrate for the synthesis of PAR by PARP enzymes. nih.govfrontiersin.org During the catalytic cycle, PARP enzymes bind NAD+ and cleave its N-glycosidic bond, releasing nicotinamide and transferring the remaining ADP-ribose moiety to a target protein. mdpi.commdpi.com This process is repeated to build the polymer. Consequently, extensive PARP activation, typically in response to significant DNA damage, can lead to a rapid and substantial depletion of the cellular NAD+ pool. nih.gov This consumption of NAD+ is not just a byproduct of the reaction but is itself a critical signaling event that can impact cellular metabolism and fate. nih.gov
Regulatory Roles of Poly(ADP-Ribosylation) in DNA Repair, Chromatin Dynamics, Transcription, and Stress Response
The PAR polymer generated by PARPs serves as a versatile signaling scaffold that regulates numerous cellular functions. nih.govnih.gov
DNA Repair: A primary role of PARylation is in the DNA damage response (DDR). imrpress.comencyclopedia.pub The large, negatively charged PAR chains act as a recruitment platform, attracting a multitude of DNA repair factors, such as XRCC1, to the site of the lesion. wikipedia.orgresearchgate.net This facilitates the assembly of repair complexes for pathways like base excision repair (BER) and single-strand break repair (SSBR). nih.govwikipedia.org
Chromatin Dynamics: PARylation significantly alters local chromatin structure. The modification of histones with bulky, negatively charged PAR chains can lead to the electrostatic repulsion of DNA, resulting in chromatin decondensation or relaxation. imrpress.comfrontiersin.org This "opening" of the chromatin structure makes the damaged DNA more accessible to the repair machinery. researchgate.net
Transcription: PARP1 and PARylation are also involved in regulating gene expression. PARP1 can act as a transcriptional co-regulator, and the modification of transcription factors and histones at gene promoters can modulate their activity and influence transcription. frontiersin.org
Stress Response: Under conditions of severe genotoxic stress, the hyperactivation of PARP1 can lead to massive NAD+ and subsequent ATP depletion as the cell attempts to resynthesize NAD+. nih.gov This severe energy crisis can trigger a specific form of programmed cell death known as parthanatos, which is distinct from apoptosis and involves the release of apoptosis-inducing factor (AIF) from the mitochondria. nih.govwikipedia.org
Recognition and Degradation of Poly(this compound-Ribose) Signals
The PAR signal is dynamic and tightly regulated, employing a system of "writers" (PARPs), "readers" (proteins that bind PAR), and "erasers" (enzymes that degrade PAR). nih.govresearchgate.net The signal is recognized by specific protein modules, or PAR-binding domains, such as the PAR-binding zinc finger (PBZ) and macrodomains, which are present in many proteins involved in the DNA damage response. researchgate.netmdpi.com
The degradation and removal of PAR chains are primarily carried out by the enzyme Poly(ADP-ribose) Glycohydrolase (PARG). nih.govmdpi.com PARG rapidly hydrolyzes the ribose-ribose bonds within the PAR polymer, breaking it down into individual ADP-ribose units and reversing the modification. nih.govfrontiersin.org This swift turnover ensures that the PAR signal is transient, allowing the cell to efficiently mount and then resolve the response to DNA damage. mdpi.com
Cyclic this compound-Ribose (cADPR) as a Second Messenger in Cellular Signaling
In addition to the linear polymers synthesized by PARPs, the ADP-ribose structure is also the foundation for another crucial signaling molecule: Cyclic this compound-Ribose (cADPR). nih.govwikipedia.org cADPR is a second messenger that plays a significant role in intracellular calcium signaling, a function distinct from PARP-mediated pathways. nih.govmdpi.com It is synthesized from NAD+ by the action of enzymes called ADP-ribosyl cyclases, such as CD38 in mammals. nih.govmolbiolcell.org These enzymes catalyze the cyclization of the ADP-ribose moiety of NAD+, forming a bond between the N1 nitrogen of the adenine base and the anomeric carbon of the terminal ribose. wikipedia.org The primary function of cADPR is to mobilize Ca2+ from intracellular stores, such as the endoplasmic reticulum, by gating ryanodine (B192298) receptors (RyRs). wikipedia.orgpnas.org This cADPR-mediated calcium release is involved in regulating a wide array of cellular processes, including muscle contraction, hormone secretion, and T-lymphocyte activation. nih.govmdpi.com
Mono(this compound-Ribosylation) Systems
Mono(ADP-ribosylation) (MARylation) is a reversible post-translational modification where a single ADP-ribose moiety is transferred from nicotinamide adenine dinucleotide (NAD+) to a specific amino acid residue on a target protein. nih.govwikipedia.org This process is integral to a variety of cellular functions, including DNA repair, gene regulation, apoptosis, and cell signaling. wikipedia.org The enzymes responsible for this transfer are known as mono(ADP-ribosyl)transferases (mARTs). In mammals, these enzymes include members of the ADP-ribosyltransferase diphtheria toxin-like (ARTD or PARP) family and certain sirtuins (SIRT). researchgate.net
Intracellular ARTDs are capable of transferring a single ADP-ribose unit to an acceptor amino acid. researchgate.net While some members of the ARTD family catalyze poly-ADP-ribosylation, the majority are restricted to MARylation. This modification is not permanent; it can be reversed by hydrolases such as those containing macrodomains (e.g., MacroD1, MacroD2, and TARG1), highlighting the dynamic nature of this signaling mechanism. nih.govfrontiersin.org
Key enzymes involved in MARylation systems and their functions include:
ARTD10 (PARP10): As a founding member of the mono-ADP-ribosyltransferases, ARTD10 has been implicated in several signaling pathways. nih.govnih.gov It plays a role in apoptosis, NF-κB signaling, and DNA damage repair. nih.gov ARTD10 can inhibit the activation of NF-κB in response to stimuli like interleukin-1β and tumour necrosis factor-α, a function dependent on its catalytic activity. nih.gov Furthermore, ARTD10 is a dynamic protein that shuttles between the cytoplasm and the nucleus and forms bodies that co-localize with the poly-ubiquitin receptor p62. researchgate.net Its interaction with K63-linked poly-ubiquitin is crucial for its role in regulating NF-κB signaling. nih.gov Research has also shown that ARTD10 can restrict the replication of certain viruses, like the Chikungunya virus, by mono-ADP-ribosylating viral proteins and interfering with their function. biorxiv.org
SIRT6: This member of the sirtuin family of NAD+-dependent enzymes possesses both deacetylase and mono-ADP-ribosyltransferase activity. aging-us.comnih.gov Both enzymatic functions are critical for its role in promoting genomic stability, particularly in DNA double-strand break (DSB) repair. aging-us.com SIRT6 has been shown to mono-ADP-ribosylate PARP1, another key enzyme in DNA repair, thereby stimulating its activity in response to oxidative stress. aging-us.comnih.gov More recent findings indicate that SIRT6's mARylation activity is activated by double-stranded DNA ends and that it targets polyhistidine tracts in its substrates. nih.gov By mono-ADP-ribosylating the chromatin remodeler BAF170, SIRT6 is critical for activating a subset of NRF2 responsive genes during oxidative stress. oup.com It also mono-ADP-ribosylates KDM2A to locally increase H3K36me2 at sites of DNA damage, which helps to coordinate transcription and repair processes. aging-us.com
The table below summarizes the key enzymes and their roles in mono(ADP-ribosylation) systems.
| Enzyme | Family | Key Function(s) in MARylation | Cellular Processes |
| ARTD10 (PARP10) | ARTD/PARP | Modifies substrates to regulate signaling pathways. nih.govnih.gov | NF-κB signaling, apoptosis, DNA damage repair, innate immunity. nih.govnih.govbiorxiv.org |
| SIRT6 | Sirtuin | Mono-ADP-ribosylates proteins like PARP1, BAF170, and KDM2A to facilitate DNA repair and gene expression. aging-us.comoup.comaging-us.com | DNA repair, genomic stability, oxidative stress response, gene transcription. aging-us.comoup.comaging-us.com |
Other this compound-Mediated Signaling Pathways
Regulation of Glucagon (B607659) and Corticosterone (B1669441) Secretion
Extracellular this compound (ADP) plays a role in the regulation of pancreatic α-cell function, specifically in the secretion of glucagon. This regulation is mediated primarily through P2Y purinergic receptors expressed on α-cells. d-nb.info
Research indicates that ADP, acting on P2Y13 receptors, inhibits insulin (B600854) release but can stimulate glucagon secretion. d-nb.infonih.gov When the P2Y13 receptor is blocked by an antagonist (MRS2211), the secretion of both insulin and glucagon increases at intermediate and high glucose levels, confirming an autocrine role for ADP in modulating hormone release from islets. nih.gov The activation of the P2Y13 receptor by ADP may influence signaling pathways such as cAMP/PKA. d-nb.info Conversely, activation of the P2Y1 receptor on α-cells leads to the inhibition of glucagon secretion. d-nb.info Enzymatic removal of extracellular nucleotides at low glucose concentrations leads to an increase in both insulin and glucagon secretion, suggesting a complex purinergic autocrine regulation. nih.gov
The direct role of ADP in regulating corticosterone secretion is less clearly defined in the current literature.
Influence on Insulin Secretion
The influence of ADP on insulin secretion from pancreatic β-cells is complex, with evidence supporting both stimulatory and inhibitory roles depending on the specific P2Y receptor subtypes activated and the prevailing glucose concentrations. nih.gov Pancreatic β-cells express several ADP-sensitive P2Y receptors, including P2Y1, P2Y12, and P2Y13. nih.govnih.govd-nb.info
P2Y1 Receptor: Activation of the P2Y1 receptor is generally associated with the potentiation of insulin secretion. nih.govnih.govualberta.ca Potent agonists for the P2Y1 receptor have been demonstrated to be strong insulin secretagogues. nih.govd-nb.info This receptor is involved in maintaining glucose homeostasis, partly by regulating insulin secretion. nih.govd-nb.info Studies using P2Y1-deficient mice showed increased insulin secretion, suggesting a nuanced regulatory role where its absence removes a layer of control, leading to higher secretion levels under certain conditions. nih.gov The P2Y1-protein kinase D1 (PKD1) pathway has been shown to contribute significantly to insulin secretion. researchgate.net Furthermore, the P2Y1 receptor is implicated as a factor required for enhanced glucose-stimulated Ca2+ influx and insulin secretion. biorxiv.orgnih.gov
P2Y12 Receptor: The P2Y12 receptor, also found on platelets, is another target for ADP on β-cells. d-nb.infoembopress.org Treatment with clopidogrel (B1663587), a P2Y12 antagonist, has been shown to result in glucose intolerance and reduced insulin secretion in mice, indicating that P2Y12 receptor signaling contributes positively to insulin release. embopress.org
P2Y13 Receptor: In contrast to P2Y1 and P2Y12, activation of the P2Y13 receptor by ADP mediates the inhibition of insulin secretion. nih.gov Antagonizing this receptor leads to increased insulin release both in isolated islets and in vivo, suggesting it could be a potential therapeutic target for enhancing insulin secretion. nih.govresearchgate.net
Intracellularly, ADP also plays a crucial role. It antagonizes the inhibitory effect of Adenosine 5'-triphosphate (ATP) on ATP-sensitive potassium (KATP) channels. nih.gov The binding of MgADP to the sulfonylurea receptor (SUR) subunit of the KATP channel is a key step in regulating insulin secretion in response to the cell's metabolic state. nih.gov
The table below summarizes the effects of ADP on insulin secretion via different P2Y receptors.
| Receptor | Effect on Insulin Secretion | Mechanism/Observation |
| P2Y1 | Stimulatory | Potent agonists are strong secretagogues. nih.govd-nb.info Deficiency leads to dysregulated, increased secretion. nih.gov Mediates glucose-stimulated Ca2+ influx. biorxiv.orgnih.gov |
| P2Y12 | Stimulatory | Antagonism with clopidogrel reduces insulin secretion and causes glucose intolerance. embopress.org |
| P2Y13 | Inhibitory | Activation inhibits insulin release. nih.gov Antagonism increases insulin secretion in vitro and in vivo. nih.gov |
Modulation of AMP-activated Protein Kinase (AMPK) Activity
AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that maintains metabolic homeostasis. wikipedia.orgnih.gov It is a heterotrimeric complex consisting of a catalytic α subunit and regulatory β and γ subunits. ahajournals.org The activity of AMPK is exquisitely sensitive to the cellular energy state, specifically the ratios of AMP:ATP and ADP:ATP. nih.govnih.govportlandpress.com
ADP, alongside AMP, acts as a key allosteric regulator of AMPK. wikipedia.org When cellular energy levels fall, the concentration of ADP (and AMP) rises relative to ATP. The binding of ADP and AMP to the γ subunit of AMPK activates the kinase through several complementary mechanisms:
Promotion of Phosphorylation: Binding of ADP or AMP to the γ subunit promotes the phosphorylation of a critical threonine residue (Thr172) in the activation loop of the α subunit by upstream kinases like LKB1 and CaMKKβ. nih.govnih.govportlandpress.com This phosphorylation is the principal event required for full AMPK activation. nih.gov While AMP can enhance this phosphorylation by up to four-fold, ADP provides a more modest enhancement of about 1.5-fold. plos.orgsfu.ca
Inhibition of Dephosphorylation: Once Thr172 is phosphorylated, the binding of ADP or AMP protects it from being dephosphorylated by protein phosphatases. nih.govportlandpress.comdiamond.ac.uk This action keeps AMPK in an active state. Given that cellular concentrations of ADP are significantly higher than those of AMP, its role in protecting against dephosphorylation is considered a crucial physiological mechanism for regulating AMPK activity. plos.orgdiamond.ac.uk
Allosteric Activation: While AMP is a potent allosteric activator of AMPK, the role of ADP was initially thought to be non-allosteric. portlandpress.comnih.gov However, recent research has shown that at physiologically relevant concentrations of ATP, ADP can indeed cause modest allosteric activation. nih.govnih.gov This effect is less pronounced than that of AMP because at higher concentrations, ADP begins to competitively inhibit the catalytic site. nih.govnih.gov All three nucleotide-binding sites on the γ subunit appear to be required for this allosteric activation by ADP. nih.gov
Mathematical modeling and experimental data suggest that due to its much higher intracellular concentration compared to AMP, ADP is the dominant controller of AMPK activity dynamics in skeletal muscle during exercise. plos.orgnih.gov
The table below outlines the mechanisms by which ADP modulates AMPK activity.
| Regulatory Mechanism | Effect of ADP Binding | Comparison with AMP |
| Promotion of Thr172 Phosphorylation | Promotes phosphorylation by upstream kinases (e.g., LKB1). nih.govnih.gov | Less potent than AMP; causes ~1.5-fold enhancement vs. up to 4-fold for AMP. plos.orgsfu.ca |
| Inhibition of Thr172 Dephosphorylation | Protects the phosphorylated Thr172 from phosphatases, maintaining AMPK activity. nih.govdiamond.ac.uk | Similar potency to AMP with some γ subunit isoforms (γ2), but less potent with others (γ1, γ3). portlandpress.com Physiologically very significant due to higher ADP concentration. diamond.ac.uk |
| Allosteric Activation | Causes modest direct activation, but also competitive inhibition at higher concentrations. nih.govnih.gov | AMP is a much stronger allosteric activator without the subsequent inhibitory effect. nih.govnih.gov |
Adenosine 5 Diphosphate in Cellular Metabolic Regulation
Adenosine (B11128) 5'-diphosphate as a Key Metabolic Feedback Signal
The ratio of ADP to ATP within a cell is a vital indicator of its energy state and significantly influences the activity of numerous metabolic pathways. fiveable.mecreative-proteomics.com When energy is consumed through processes like muscle contraction or active transport, ATP is hydrolyzed to ADP, causing ADP levels to rise. creative-proteomics.com A high ADP/ATP ratio signals a low energy state, or a shortage of ATP, and acts as a feedback mechanism to activate enzymes involved in energy production pathways like cellular respiration. fiveable.mecreative-proteomics.com This feedback loop stimulates processes such as glycolysis and oxidative phosphorylation to increase ATP synthesis and meet the cell's energy demands. fiveable.mecreative-proteomics.com Conversely, a low ADP/ATP ratio indicates a high energy state, which can inhibit these enzymes, thereby reducing energy expenditure and promoting energy storage. fiveable.me This dynamic regulation is fundamental for maintaining cellular energy homeostasis.
Allosteric Regulation of Key Metabolic Enzymes by Adenosine 5'-diphosphate
ADP acts as an allosteric regulator for several key enzymes, modulating their activity to match the cell's metabolic needs. This regulation is a critical component of cellular control, ensuring that energy production is tightly coupled to energy demand.
Phosphofructokinase (PFK) is a major regulatory enzyme in glycolysis, catalyzing the conversion of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. nih.govyoutube.com ADP is a potent allosteric activator of PFK. proteopedia.orgportlandpress.com When cellular ADP levels are high, indicating a need for more ATP, ADP binds to an allosteric site on PFK. youtube.comproteopedia.org This binding induces a conformational change in the enzyme, increasing its affinity for its substrate, fructose-6-phosphate, and thereby stimulating the rate of glycolysis. creative-proteomics.comproteopedia.org This activation helps to accelerate the breakdown of glucose to generate more ATP. creative-proteomics.com In many organisms, this allosteric regulation by ADP is a primary mechanism for tuning the glycolytic flux to meet the cell's energy requirements. portlandpress.com
Isocitrate dehydrogenase (IDH) is a key regulatory enzyme in the tricarboxylic acid (TCA) cycle, responsible for the oxidative decarboxylation of isocitrate to alpha-ketoglutarate. researchgate.netresearchgate.net ADP acts as an allosteric activator of the NAD-dependent form of this enzyme (NAD-IDH). researchgate.netlibretexts.org In humans, this enzyme, HsIDH3, is a complex heterooctamer. researchgate.net High levels of ADP signal a low energy state, prompting ADP to bind to an allosteric site on the regulatory subunit of the enzyme. researchgate.netlibretexts.org This binding enhances the enzyme's affinity for its substrate, isocitrate, thereby increasing the rate of the TCA cycle and boosting the production of NADH, a key electron carrier for the electron transport chain and subsequent ATP synthesis. libretexts.orgnih.gov The activation of isocitrate dehydrogenase by ADP is a critical control point that links the TCA cycle activity to the cell's energy status. britannica.com
Glycogen (B147801) Synthase Kinase 3 Beta (GSK3β) is a constitutively active serine/threonine kinase that plays a significant role in various cellular processes, including glucose metabolism. acs.orgahajournals.org Unlike the direct allosteric activation seen with PFK and IDH, the regulation of GSK3β by adenine (B156593) nucleotides is more complex. While GSK3β was initially identified by its ability to phosphorylate and inhibit glycogen synthase, it is now known to regulate a wide array of functions. ahajournals.orgpromega.com Research has shown that GSK3β activity can be modulated by post-translational modifications, such as ADP-ribosylation, which has been identified as a regulator of GSK3β activity. aai.org
Table 1: Allosteric Regulation of Metabolic Enzymes by ADP
| Enzyme | Metabolic Pathway | Effect of ADP Binding | Consequence of Regulation |
| Phosphofructokinase (PFK) | Glycolysis | Allosteric Activator proteopedia.orgportlandpress.com | Increases enzyme affinity for fructose-6-phosphate, stimulating glycolysis. creative-proteomics.comproteopedia.org |
| Isocitrate Dehydrogenase (IDH) | Tricarboxylic Acid (TCA) Cycle | Allosteric Activator researchgate.netlibretexts.org | Increases enzyme affinity for isocitrate, enhancing TCA cycle activity. libretexts.orgnih.gov |
| Glycogen Synthase Kinase 3 Beta (GSK3β) | Multiple (including Glycogen Metabolism) | Modulator (e.g., via ADP-ribosylation) aai.org | Influences enzyme activity, affecting pathways like glycogen synthesis. promega.comaai.org |
Interconnections with Nicotinamide (B372718) Adenine Dinucleotide (NAD+) and Nicotinamide Adenine Dinucleotide Hydride (NADH) Levels in Metabolism
The cellular energy state is not only reflected by the ATP/ADP ratio but is also intricately linked to the redox state, represented by the ratio of Nicotinamide Adenine Dinucleotide (NAD+) to its reduced form, NADH. libretexts.orgcam.ac.uk ADP and the NAD+/NADH couple are interconnected regulators of energy metabolism. nih.gov High levels of ADP, signaling an energy deficit, promote catabolic pathways that oxidize fuel molecules. These pathways, such as glycolysis and the TCA cycle, generate NADH from NAD+. nih.gov The increased NADH is then used by the mitochondrial electron transport chain to produce ATP, a process that simultaneously regenerates NAD+ and consumes ADP.
The regulation of enzymes like isocitrate dehydrogenase and α-ketoglutarate dehydrogenase by both the ATP/ADP and NAD+/NADH ratios exemplifies this connection. libretexts.org High ADP and NAD+ levels activate these enzymes, while high ATP and NADH levels inhibit them. This coordinated control ensures that the rate of fuel oxidation and ATP production is precisely matched to the cell's energy demands, maintaining both energy and redox homeostasis. libretexts.orgmdpi.com
Contributions to Cellular Metabolic Adaptation and Resilience
The ability of a cell to sense and respond to changes in its energy status, primarily through fluctuations in the ADP/ATP ratio, is fundamental to its metabolic adaptation and resilience. When faced with metabolic stress, such as nutrient deprivation or increased energy demand during physical activity, the rise in ADP levels acts as a crucial signal. gssiweb.org This signal initiates a cascade of responses aimed at restoring energy balance.
Advanced Methodologies and Research Perspectives on Adenosine 5 Diphosphate
High-Resolution Spectroscopic Techniques in Adenosine (B11128) 5'-diphosphate Research (e.g., 31P Nuclear Magnetic Resonance Spectroscopy for In Vivo Analysis)
A cornerstone of non-invasive metabolic research, 31-Phosphorus Nuclear Magnetic Resonance Spectroscopy (³¹P-NMRS) has been instrumental in the in vivo analysis of high-energy phosphate (B84403) compounds, including the precursors and metabolic products related to ADP. nih.gov This technique allows for the direct, real-time measurement of key phosphorus-containing metabolites within intact biological systems, from isolated cells to human muscle and brain tissue. nih.govunibs.itresearchgate.net
³¹P-NMRS distinguishes between different phosphorus-containing molecules based on their unique chemical shift, providing quantitative data on the concentrations of adenosine triphosphate (ATP), phosphocreatine (B42189) (PCr), and inorganic phosphate (Pi). nih.gov While the signals from the β-phosphate of ADP and the γ-phosphate of ATP can overlap, ADP concentration can often be calculated by assessing the difference between the signals of the γ- and β-phosphates of ATP. scmr.org The ratio of these metabolites, such as the NMR index (Pi/[PCr + Pi]), serves as a critical indicator of the cell's energetic state and the capacity for oxidative phosphorylation. nih.gov
Research using ³¹P-NMRS has provided significant insights into muscle energetics during exercise and recovery, and has been used to characterize the biochemical impact of diseases like peripheral vascular disease. nih.gov Advanced applications, such as those employing a 7 Tesla magnet, have enhanced the sensitivity of these measurements, allowing for the study of phenomena like the nuclear Overhauser effect (NOE) to determine the correlation time (τc) of ATP in the human brain, which provides information about its dynamic interactions with the cellular environment. wiley.com
Key Findings from ³¹P-NMRS Studies:
Allows for multiple, non-invasive determinations of high-energy phosphates in the same muscle sample. unibs.it
Can be used to compare high-energy phosphate concentrations among different subjects by standardizing the tissue volume investigated. unibs.it
Reveals that in human brain, the T1 relaxation of the β-phosphate of ATP is dominated by the chemical shift anisotropy (CSA) mechanism over the dipole-dipole (DD) mechanism. wiley.com
Demonstrates that significant species-specific differences exist in the ratios of phosphorus-containing metabolites in the blood, which is crucial for correcting in vivo spectra of organs. scmr.org
Electrophysiological Approaches for Adenine (B156593) Nucleotide Transporter Characterization (e.g., Solid-Supported Membrane Electrophysiology)
Understanding the transport of ADP across mitochondrial and other cellular membranes is crucial for comprehending its role in energy metabolism. Solid-supported membrane (SSM) electrophysiology has emerged as a powerful technique for the functional characterization of transporters that are challenging to study with conventional methods, such as the adenine nucleotide translocase (ANT), which exchanges mitochondrial ATP for cytosolic ADP. figshare.comeuropa.eu
SSM-based electrophysiology utilizes membrane vesicles containing the transporter of interest, which are adsorbed onto a lipid-coated sensor chip. europa.eunih.gov This creates a capacitively coupled system where the movement of charged substrates, like ADP, through the transporter generates a transient electrical current that can be measured. europa.eu This method offers several advantages, including high sensitivity, the need for only small amounts of protein (picomole range), and the ability to perform multiple measurements on a single sample, which facilitates the determination of kinetic parameters like EC50 or IC50 values. europa.eunih.gov
Studies using SSM technology have successfully characterized the electrophysiological and pharmacological properties of the ANT in its native mitochondrial membrane environment. figshare.com This approach has been validated by showing that the measured K₀.₅ and IC₅₀ values for specific substrates and inhibitors are consistent with those obtained through other methods. figshare.com The technique is sensitive enough to detect currents from moderate-flux transporters and allows for real-time monitoring of electrogenic transport without requiring fluorescent or radiolabeled substrates. nih.govnih.gov
| Feature of SSM Electrophysiology | Advantage for Transporter Characterization |
| High Sensitivity | Requires only picomole amounts of protein per sensor. nih.gov |
| Real-Time Measurement | Allows direct monitoring of charge translocation without labels. nih.gov |
| Sample Stability | Enables multiple sequential measurements on the same sample. europa.eu |
| Versatility | Applicable to diverse membrane preparations, including proteoliposomes and native organelle membranes. europa.eu |
Genetic Perturbation Models in Biological Systems (e.g., Receptor Knockouts)
Genetic perturbation models, particularly receptor knockout mice, have been indispensable in elucidating the physiological and pathophysiological roles of ADP signaling pathways. unifi.it ADP exerts many of its extracellular effects by activating purinergic P2Y receptors (specifically P2Y₁, P2Y₁₂, and P2Y₁₃). By selectively deleting the genes that encode these receptors, researchers can observe the resulting phenotypic changes and infer the receptors' functions.
For instance, the generation of knockout mouse models for adenosine receptors (A₁, A₂A, A₂B, and A₃), which are activated by adenosine (the metabolic product of ADP), has provided profound evidence of their roles in physiology. unifi.itnih.gov Studies on A₁ receptor knockout mice have revealed its importance in regulating renal blood flow and sodium reabsorption. unifi.it Similarly, A₂A receptor knockout mice have been instrumental in understanding motor control and the anti-tumor immune response. nih.gov While these are adenosine receptors, the findings are highly relevant to ADP, as the ecto-enzyme CD73 metabolizes extracellular AMP (derived from ADP) to adenosine, directly linking ADP availability to adenosine receptor activation. nih.gov
These genetic models allow for a systemic understanding of a receptor's function that is difficult to achieve with pharmacological agents alone, which may have off-target effects or incomplete receptor blockade. The use of such models has confirmed the non-redundant roles of different purinergic receptors in processes like platelet aggregation, inflammation, and neurotransmission. nih.govnih.gov
Computational and Systems Biology Modeling of Adenosine 5'-diphosphate Networks and Dynamics
The complexity of metabolic and signaling networks involving ADP necessitates the use of computational and systems biology approaches. These models integrate vast amounts of experimental data to simulate the dynamic behavior of these systems, predict cellular responses to perturbations, and identify key regulatory nodes. frontiersin.org
Kinetic modeling of metabolic pathways, such as glycolysis and the pentose (B10789219) phosphate pathway, explicitly includes ADP as a key regulator. frontiersin.org These models represent the dynamics of metabolites and the rates of biochemical reactions, taking into account allosteric regulation by activators and inhibitors, including the feedback and feedforward loops involving the ADP/ATP ratio. frontiersin.org Such simulations have been used to compare the metabolic states of normal versus cancer cells, where pathways involving ADP are often dysregulated. frontiersin.org
At the molecular level, computational methods like molecular dynamics (MD) simulations and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are used to investigate the interactions between ADP or its analogs and their protein targets. scispace.comnih.gov For example, MD simulations can track the conformational changes in an enzyme like nucleoside diphosphate (B83284) kinase upon binding ADP, providing insights into the catalytic mechanism at an atomic level. scispace.comnih.gov These computational tools are also vital in drug discovery for designing and optimizing inhibitors, for instance, for the enzyme CD73, which converts AMP to adenosine. scispace.com
Examples of Computational Modeling in ADP Research:
Metabolic Network Modeling: Simulating the dynamics of glycolysis and the PI3K/Akt/mTOR pathway, where the ADP/ATP ratio is a critical regulator. frontiersin.org
Molecular Docking: Exploring the binding modes of ADP analogs to the active sites of enzymes like CD73 to guide inhibitor design. scispace.com
Molecular Dynamics (MD) Simulations: Evaluating the stability of inhibitor-protein complexes and tracking conformational movements of proteins upon ligand binding. scispace.comelifesciences.org
Quantum Mechanics/Molecular Mechanics (QM/MM): Investigating the electronic structure and reaction mechanisms in phosphate transfer reactions. ucl.ac.uk
Emerging Research Avenues in this compound Biology
The application of advanced methodologies continues to open new frontiers in ADP research. One major emerging area is the multifaceted role of extracellular nucleotides, including ADP, in cell-to-cell communication in diverse biological systems.
In plant biology, extracellular ATP (eATP) and its degradation product, ADP, are now recognized as key signaling molecules that regulate growth, development, and responses to both biotic and abiotic stress. nih.gov Research is focused on elucidating the mechanisms of nucleotide release, perception by cell surface receptors, and signal transduction pathways. nih.gov
Another promising avenue is in the field of biomaterials. Researchers are developing novel materials that incorporate ADP to enhance their biological activity. For example, hydrogel sponges have been created by modifying hyaluronic acid with ADP. nih.gov These bio-inspired materials leverage ADP's natural role as a platelet agonist to promote rapid hemostasis and wound healing. nih.gov The ADP-modified hydrogel not only accelerates blood clotting but also appears to modulate the inflammatory response in the early stages of healing. nih.gov
Furthermore, the intricate interplay between different purinergic receptors (e.g., P2Y₁ and P2Y₁₂) in processes like shear-induced platelet aggregation continues to be an active area of investigation, with direct implications for thrombosis and cardiovascular disease. nih.gov Understanding how these receptor networks function under physiological flow conditions is critical for developing more effective antiplatelet therapies.
Q & A
Q. What are the standard methodologies for quantifying intracellular ADP levels in cellular models, and how do they differ in sensitivity and reproducibility?
ADP quantification often employs capillary electrophoresis (CE) or hydrophilic interaction liquid chromatography (HILIC). For example, CE with short-end injection using methylcellulose as an electroosmotic flow suppressor achieves rapid separation (migration times: 1.35 min for ATP, 1.85 min for ADP, and 4.64 min for AMP) with high reproducibility (CV <4% intra-assay) and recovery rates (98.3–99%) . HILIC-based methods coupled with mass spectrometry enable precise detection in complex matrices by leveraging hydrophilic interactions between ADP and the stationary phase . Researchers should validate methods against spectrophotometric assays (e.g., Bland–Altman analysis) to resolve discrepancies in sensitivity .
Q. How does the phosphorylated state of adenosine derivatives influence their biological activity, particularly in metabolic pathways?
ADP acts as a metabolic intermediate, balancing energy transfer (via ATP/ADP cycling) and signaling. Its diphosphate group enables high-energy phosphate transfer in glycolysis and oxidative phosphorylation. Structural studies show that ADP’s β-phosphate is critical for binding enzymes like glycerol kinase, which phosphorylates glycerol using ATP, producing ADP and glycerol-1-phosphate . The absence of a third phosphate (compared to ATP) reduces its binding affinity to myosin subfragment 1 (SF-1), altering conformational transitions in actomyosin complexes .
Advanced Research Questions
Q. What experimental strategies are used to investigate ADP’s role in purinergic receptor signaling, such as P2Y13-mediated inflammatory responses?
ADP activates P2Y receptors, with P2Y13 implicated in monocyte chemotactic protein 1 (MCP-1/CCL2) upregulation in fibroblast-like synoviocytes (FLS). Key approaches include:
- Receptor-specific agonists/antagonists : P2Y13 antagonist MRS 2211 blocks ADP-induced MCP-1 expression .
- Kinase inhibition : MEK inhibitor U0126 suppresses ERK phosphorylation, confirming MEK/ERK dependency in ADP signaling .
- Gene expression profiling : RT-qPCR and Western blotting quantify MCP-1 mRNA and protein levels post-ADP stimulation .
- Cross-receptor studies : ATP’s competitive antagonism of ADP at platelet P2Y1 receptors highlights receptor-ligand specificity .
Q. How can researchers synthesize and characterize nucleoside 5'-diphosphates with modified phosphate groups for mechanistic studies?
A practical synthesis involves nucleoside 5′-H-phosphonate monoesters, which are oxidized to diphosphates using iodine/water. This method yields adenosine 5′-diphosphate (ADP) with high purity, validated by ¹H, ¹³C, and ³¹P NMR . Modifications (e.g., α,β-methylene or imidazolidate analogs) require protecting-group strategies to prevent side reactions. Functional assays (e.g., platelet aggregation or adenylyl cyclase inhibition) assess bioactivity .
Q. How should researchers address contradictions in ADP quantification data between capillary electrophoresis and spectrophotometric assays?
Discrepancies arise from methodological biases: CE detects intact nucleotides, while spectrophotometric assays (e.g., enzyme-coupled NADH oxidation) infer ADP indirectly. To resolve this:
- Perform cross-validation using Bland–Altman plots to assess agreement .
- Spike samples with deuterated ADP as an internal standard in mass spectrometry .
- Control for ATP/AMP interference via enzymatic depletion (e.g., hexokinase/glucose to consume ATP) .
Experimental Design Considerations
Q. What controls are essential when studying ADP’s extracellular effects in inflammation models?
- Negative controls : Use non-hydrolyzable analogs (e.g., α,β-methylene ADP) to distinguish ADP-specific effects from ATP degradation artifacts .
- Pharmacological controls : Include P2 receptor antagonists (e.g., MRS 2211 for P2Y13) to confirm receptor mediation .
- Endogenous ADP depletion : Apyrase pretreatment removes extracellular ADP, establishing baseline inflammation levels .
Q. How can transient kinetic analysis elucidate ADP’s interaction with actomyosin complexes?
Stopped-flow fluorescence assays monitor ADP binding to myosin subfragment 1 (SF-1) and acto-SF-1. Key steps:
- Rapid mixing of ADP with SF-1 in high ionic strength buffers (0.1–0.5 M KCl) to observe fluorescence transitions .
- Measure rate constants (k₁, k₋₁) for conformational changes preceding actomyosin dissociation .
- Compare with non-hydrolyzable analogs (e.g., AMP-PNP) to differentiate hydrolysis-dependent and independent steps .
Data Analysis and Validation
Q. What statistical approaches are recommended for analyzing ADP’s dose-dependent effects on gene expression?
- Nonlinear regression : Fit dose-response curves using the Hill equation to determine EC₅₀ values for ADP-induced MCP-1 expression .
- ANOVA with post hoc tests : Compare treatment groups (e.g., ADP vs. ADP + U0126) to assess ERK pathway contributions .
- RNA-seq meta-analysis : Integrate transcriptomic data to identify co-regulated inflammatory genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
